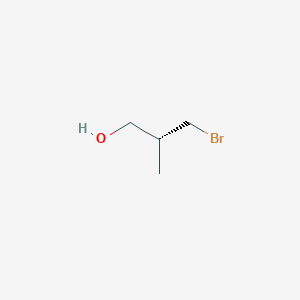

(R)-(-)-3-Bromo-2-methyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-bromo-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBOHRIGZMLNNS-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439884 | |

| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93381-28-3 | |

| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-3-Bromo-2-methyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (R)-(-)-3-Bromo-2-methyl-1-propanol, a chiral halogenated alcohol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents, due to its specific stereochemistry and reactive functional groups. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a combustible liquid at room temperature. Its key physical and chemical identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₉BrO | [1] |

| Molecular Weight | 153.02 g/mol | |

| CAS Number | 93381-28-3 | |

| Appearance | Liquid | |

| Boiling Point | 73-74 °C at 9 mmHg | [1] |

| Density | 1.461 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.484 | |

| Optical Activity ([α]25/D) | -6.6° (c = 2 in chloroform) | |

| Flash Point | 187 °F (86.1 °C) | [1] |

| InChI Key | KIBOHRIGZMLNNS-BYPYZUCNSA-N | [1] |

| SMILES String | C--INVALID-LINK--CBr |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. Available spectral information includes:

-

¹H NMR: Proton Nuclear Magnetic Resonance spectra are available for this compound.[2]

-

IR: Infrared spectroscopy data has been documented.[3]

-

Mass Spectrometry: Mass spectral data is also available.[3]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its primary alcohol and primary bromide functional groups, as well as its chiral center.

-

Nucleophilic Substitution: The carbon-bromine bond is susceptible to attack by various nucleophiles. These reactions, typically proceeding via an SN2 mechanism, result in the displacement of the bromide ion and an inversion of configuration at the stereocenter. Common nucleophiles include hydroxides, amines, thiolates, and cyanide ions.[4]

-

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent (e.g., PCC, KMnO₄) determines the final product.[4] These transformations are valuable for creating chiral acids while preserving the stereochemistry.[4]

-

Reduction: The C-Br bond can be reduced to a C-H bond using reducing agents like lithium aluminum hydride (LiAlH₄), which would yield (R)-2-methyl-1-propanol.[4]

The reactivity of this molecule is summarized in the diagram below.

Caption: Chemical reactivity pathways of this compound.

This molecule is a significant chiral building block in the synthesis of complex, biologically active molecules. Its defined stereochemistry is critical for the efficacy of many pharmaceutical drugs. Notable applications include its use as a key intermediate or starting material in the total synthesis of:

-

Epothilone C: A microtubule-stabilizing agent with potential antitumor properties.[4]

-

Bistramide A: A marine natural product exhibiting cytotoxic activity.[4]

It also serves in the preparation of chiral auxiliaries which are instrumental in asymmetric synthesis.[4]

Proposed Experimental Protocols

This proposed method involves the selective conversion of one primary hydroxyl group to a bromide using a suitable brominating agent.

Reaction: (R)-2-methyl-1,3-propanediol + HBr → this compound + H₂O

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (R)-2-methyl-1,3-propanediol in a suitable solvent like toluene.

-

Reagent Addition: To the stirred solution, slowly add a controlled amount (e.g., 1.1 equivalents) of 48% aqueous hydrobromic acid.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored using an appropriate technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by vacuum distillation to yield pure this compound.

-

The following diagram illustrates the proposed experimental workflow.

Caption: A proposed workflow for the synthesis and purification of the target compound.

Safety Information

This compound is a chemical that requires careful handling.

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.

-

Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3.

-

Target Organs: Respiratory system.

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) are recommended.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound(93381-28-3) 1H NMR spectrum [chemicalbook.com]

- 3. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (93381-28-3) for sale [vulcanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Page loading... [guidechem.com]

(R)-(-)-3-Bromo-2-methyl-1-propanol molecular weight

An In-depth Technical Guide to the Physicochemical Properties of (R)-(-)-3-Bromo-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral building block of significant interest in organic synthesis and drug development. Its bifunctional nature, possessing both a primary alcohol and a bromine substituent, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its key physicochemical properties and the experimental methodologies used for their determination.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 153.02[1][2][3][4][5] | g/mol |

| Molecular Formula | C4H9BrO[1][4] | |

| Density | 1.461[2][5] | g/mL at 20 °C |

| Boiling Point | 73-74[2][5] | °C at 9 mmHg |

| Refractive Index | 1.484[2][5] | n20/D |

| Optical Rotation | -6.6°[2][5] | [α]25/D, c=2 in chloroform |

| Purity (Typical) | ≥97%[1][2][5] |

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is critical for its application in research and development. The following sections detail the standard experimental protocols for measuring the key parameters of this compound.

Determination of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[1]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Ionization: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing an electron to be ejected, forming a positive ion known as the molecular ion (M+).[6]

-

Acceleration: The newly formed ions are then accelerated by an electric field.

-

Deflection: The accelerated ions pass through a magnetic field, which deflects them based on their mass-to-charge ratio. Lighter ions are deflected more than heavier ions.[1]

-

Detection: A detector measures the abundance of ions at each m/z value.

-

Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak with the highest m/z value generally corresponds to the molecular ion, and its mass provides the molecular weight of the compound.[6]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a Thiele tube or an oil bath.[3][5]

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement of Empty Container: A clean, dry container of a known volume, such as a pycnometer or a graduated cylinder, is weighed accurately on an analytical balance.[7][8]

-

Volume Measurement of Liquid: The container is filled with this compound to a precise volume.

-

Mass Measurement of Filled Container: The container with the liquid is reweighed.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its volume.[7]

Determination of Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.[9]

Methodology:

-

Instrument Calibration: A polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent (e.g., chloroform).[10][11]

-

Sample Preparation: A solution of this compound is prepared at a known concentration in a suitable solvent.[10]

-

Measurement: The polarimeter sample cell is filled with the prepared solution, ensuring no air bubbles are present. The cell is placed in the instrument, and the observed rotation (α) is measured.[10][11]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the sample tube in decimeters (dm), and c is the concentration of the solution in g/mL.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

References

- 1. tutorchase.com [tutorchase.com]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. phillysim.org [phillysim.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. mt.com [mt.com]

- 9. Optical rotation - Wikipedia [en.wikipedia.org]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and stereoselective pathway for the synthesis of (R)-(-)-3-Bromo-2-methyl-1-propanol, a valuable chiral building block in the development of pharmaceutical agents and other complex organic molecules. The synthesis commences from the readily available chiral precursor, (R)-(-)-methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, and proceeds through a two-step reduction and selective bromination sequence.

Physicochemical Data of Key Compounds

For ease of reference and comparison, the key quantitative data for the starting material, intermediate, and final product are summarized in the table below.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Optical Rotation [α]D |

| (R)-(-)-methyl 3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 118.13 | 76-77 / 12 mmHg | 1.066 (25 °C) | -26° (c=4 in methanol) |

| (R)-2-methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | 123-125 / 20 mmHg | 1.015 (25 °C) | Not readily available |

| This compound | C₄H₉BrO | 153.02 | 73-74 / 9 mmHg | 1.461 (20 °C) | -6.6° (c=2 in chloroform)[1] |

Synthetic Pathway Overview

The synthesis of this compound is achieved in two sequential steps:

-

Reduction: The ester functionality of (R)-(-)-methyl 3-hydroxy-2-methylpropanoate is reduced to a primary alcohol, yielding (R)-2-methyl-1,3-propanediol.

-

Selective Bromination: One of the primary hydroxyl groups of the resulting diol is selectively converted to a bromide to afford the target compound.

Experimental Protocols

The following are detailed experimental methodologies for the key transformations in the synthesis pathway.

Step 1: Reduction of (R)-(-)-methyl 3-hydroxy-2-methylpropanoate to (R)-2-methyl-1,3-propanediol

This procedure employs Lithium Aluminium Hydride (LiAlH₄) as a potent reducing agent to convert the ester to the corresponding diol.[2][3][4]

Materials and Equipment:

-

(R)-(-)-methyl 3-hydroxy-2-methylpropanoate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0 °C using an ice bath.

-

A solution of (R)-(-)-methyl 3-hydroxy-2-methylpropanoate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude (R)-2-methyl-1,3-propanediol.

-

The crude product can be purified by vacuum distillation if necessary.

Step 2: Selective Monobromination of (R)-2-methyl-1,3-propanediol

The Appel reaction provides a mild and efficient method for the selective bromination of a primary alcohol in the presence of another.[5][6][7][8][9]

Materials and Equipment:

-

(R)-2-methyl-1,3-propanediol

-

Triphenylphosphine (PPh₃)

-

Carbon Tetrabromide (CBr₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (R)-2-methyl-1,3-propanediol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of carbon tetrabromide (1.2 equivalents) in anhydrous dichloromethane is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to separate the desired this compound from triphenylphosphine oxide and any unreacted starting material.

Logical Workflow Diagram

The overall experimental workflow, from starting material to the purified final product, is illustrated below.

References

- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Appel Reaction [organic-chemistry.org]

- 6. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. orgosolver.com [orgosolver.com]

- 9. organic-synthesis.com [organic-synthesis.com]

A Comprehensive Spectroscopic Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of (R)-(-)-3-bromo-2-methyl-1-propanol, a chiral building block of significant interest in organic synthesis and drug development. Due to the limited availability of experimentally verified public data, this guide presents a combination of predicted spectroscopic data and typical values derived from structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical entity.

Introduction

This compound (CAS No: 93381-28-3) is a chiral primary alcohol containing a bromine atom. Its stereochemistry and bifunctional nature make it a versatile precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and stereochemical integrity. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound. These values are based on established principles of spectroscopy and analysis of similar chemical structures.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.55 | dd | 1H | J = 10.0, 4.5 | H-1a |

| ~3.45 | dd | 1H | J = 10.0, 6.5 | H-1b |

| ~3.35 | d | 2H | J = 6.0 | H-3 |

| ~2.0 - 2.2 | m | 1H | - | H-2 |

| ~1.7 (broad) | s | 1H | - | -OH |

| ~1.05 | d | 3H | J = 7.0 | -CH₃ |

¹³C NMR (Carbon-13) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~68 | CH₂ | C-1 |

| ~40 | CH | C-2 |

| ~38 | CH₂ | C-3 |

| ~16 | CH₃ | -CH₃ |

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data (Typical for Primary Alcohols and Bromoalkanes)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2960 - 2850 | Strong | C-H Stretch | Alkane |

| 1470 - 1430 | Medium | C-H Bend | Alkane |

| 1050 - 1000 | Strong | C-O Stretch | Primary Alcohol |

| 650 - 550 | Strong | C-Br Stretch | Alkyl Bromide |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data (Predicted Fragmentation)

| m/z Ratio | Possible Fragment | Notes |

| 152/154 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 121/123 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 73 | [M - Br]⁺ | Loss of a bromine radical. |

| 55 | [C₄H₇]⁺ | Loss of H₂O and Br. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a common fragment. |

| 31 | [CH₂OH]⁺ | Base peak, characteristic of primary alcohols. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above for a liquid sample like this compound.

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl₃ is recommended.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters :

-

Use a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR : Acquire data with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.

-

For ¹³C NMR : Acquire data with proton decoupling. Typical spectral width is 0 to 220 ppm.

-

The number of scans should be adjusted to obtain an adequate signal-to-noise ratio (e.g., 16 scans for ¹H, 1024 or more for ¹³C).

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

Sample Preparation :

-

For a neat liquid sample, place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Parameters :

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean, empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

-

Data Acquisition :

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

-

Sample Preparation and Introduction :

-

The sample can be introduced directly via a liquid injection port or, for a more detailed analysis of purity, through a gas chromatograph (GC-MS).

-

For GC-MS, dilute the sample in a volatile solvent like dichloromethane or methanol.

-

-

Instrument Parameters :

-

Ionization Method : Electron Ionization (EI) at 70 eV is a common method for this type of molecule.

-

Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range : Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment masses (e.g., m/z 30-200).

-

-

Data Analysis :

-

Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral databases for confirmation.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

physical properties of (R)-(-)-3-Bromo-2-methyl-1-propanol

An In-depth Technical Guide on the Physical Properties of (R)-(-)-3-Bromo-2-methyl-1-propanol

This technical guide provides a comprehensive overview of the core , a chiral compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document details key quantitative data, the experimental protocols for their determination, and logical workflows for these procedures.

Core Physical and Chemical Properties

This compound is a chiral bromo-alcohol compound. Its physical characteristics are essential for its handling, characterization, and application in various chemical syntheses. The enantiomeric purity and specific rotation are critical parameters for its use in stereospecific reactions.

Data Presentation: Summary of Physical Properties

The quantitative are summarized in the table below for clear reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₄H₉BrO | |

| Molecular Weight | 153.02 g/mol | |

| Appearance | Liquid | |

| Density | 1.461 g/mL | at 20 °C[1] |

| Boiling Point | 73-74 °C | at 9 mmHg[1][2] |

| 82-83 °C | at 150 mmHg[1] | |

| Refractive Index (n_D) | 1.484 | at 20 °C[1] |

| Specific Optical Rotation ([α]_D) | -6.6° | at 25 °C (c=2 in chloroform)[1] |

| CAS Number | 93381-28-3 |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A standard laboratory procedure involves the use of a balance and a volumetric container.

Methodology:

-

Preparation: Select a clean and dry volumetric flask or pycnometer (density bottle).

-

Mass of Empty Container: Accurately measure the mass of the empty container using an analytical balance and record it as m₁.[3]

-

Filling: Carefully fill the container with this compound up to the calibration mark. Ensure the liquid is at a known, constant temperature (e.g., 20°C), as density is temperature-dependent.[4]

-

Mass of Filled Container: Weigh the filled container and record the mass as m₂.[3]

-

Volume: The volume (V) is the calibrated volume of the flask or pycnometer.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V[3]

-

Verification: For improved accuracy, the procedure should be repeated multiple times, and the average value should be reported.[3][5]

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For small sample quantities, a micro-boiling point determination is suitable.

Methodology:

-

Apparatus Setup: Place a small amount (a few milliliters) of the liquid into a small test tube or fusion tube.[6]

-

Capillary Tube: Seal one end of a capillary tube using a flame. Place this capillary tube, sealed-end up, into the liquid.[7]

-

Heating: Attach the test tube to a thermometer and immerse the setup in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the liquid level is below the bath's surface.[6]

-

Observation: Heat the bath gently. Initially, trapped air will escape from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source once a steady stream of bubbles is observed. The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[6]

-

Pressure Correction: Since boiling points are pressure-dependent, record the atmospheric pressure. Literature values are often reported at specific reduced pressures (e.g., 9 mmHg), requiring a vacuum distillation setup for precise replication.[1][7]

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through it. It is a characteristic property used for identification and purity assessment.[8]

Methodology (using an Abbe Refractometer):

-

Calibration: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Open the prism assembly of the refractometer. Place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Turn on the light source and look through the eyepiece. Adjust the control knob until the light and dark fields converge into a sharp, single line.

-

Reading: If necessary, adjust the chromaticity corrector to eliminate any color fringes at the borderline. Read the refractive index value from the instrument's scale.

-

Temperature Control: The measurement should be performed at a constant, known temperature (typically 20°C), as the refractive index is temperature-sensitive.[8] If the temperature deviates, a correction factor is typically applied.

Determination of Specific Optical Rotation

Optical rotation measures the extent to which a chiral compound rotates plane-polarized light.[9] The specific rotation is a standardized value that is characteristic of a compound.

Methodology (using a Polarimeter):

-

Solution Preparation: Prepare a solution of this compound with a precisely known concentration (c), typically in g/mL. The specified solvent is chloroform.[1][10]

-

Instrument Warm-up and Zeroing: Turn on the polarimeter and allow the light source (typically a sodium lamp, D-line at 589 nm) to warm up and stabilize.[10] Fill the polarimeter cell (of a known path length, l, in decimeters) with the pure solvent (chloroform) and place it in the instrument. Zero the reading.[10][11]

-

Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are trapped in the light path.[11]

-

Observed Rotation: Place the sample cell in the polarimeter and measure the angle of rotation. This is the observed rotation (α). A negative value indicates levorotatory rotation (to the left).[9][10]

-

Calculation: Calculate the specific rotation [α] using the Biot's law formula: [α]Tλ = α / (l × c) Where:

References

- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. athabascau.ca [athabascau.ca]

- 9. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

(R)-(-)-3-Bromo-2-methyl-1-propanol: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-3-Bromo-2-methyl-1-propanol is a chiral halogenated organic compound utilized as a versatile building block in the synthesis of more complex molecules. Its bifunctional nature, containing both a primary alcohol and a reactive bromide, allows for a range of chemical transformations. This guide provides an in-depth overview of its safety, handling, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the safe handling and storage of the compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉BrO | [1] |

| Molecular Weight | 153.02 g/mol | [1] |

| CAS Number | 93381-28-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 73-74 °C at 9 mmHg | [1] |

| Density | 1.461 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.484 | [1] |

| Optical Rotation | [α]²⁵/D -6.6° (c=2 in chloroform) | |

| Solubility | Soluble in water. | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate precautions. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Signal Word: Warning[4]

Toxicological Data

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation[6]. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before use. | Prevents skin contact which can lead to irritation[6]. |

| Body Protection | Laboratory coat. For larger quantities, consider a chemical-resistant apron or suit. | Provides a barrier against accidental spills and contamination of personal clothing[6]. |

| Respiratory Protection | Work should be conducted in a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the risk of inhaling vapors that may cause respiratory irritation[6]. |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the chemical and ensuring a safe laboratory environment.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[6]. Avoid direct contact with skin, eyes, and clothing. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].

Emergency Procedures

In the event of an accidental exposure or spill, follow these first-aid and emergency measures.

| Situation | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[7]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite). Collect the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures. |

Experimental Protocols

This compound is a valuable chiral starting material in various organic syntheses. Below are summaries of experimental methodologies from published literature.

Synthesis of a Chiral Diazoamide

This protocol describes the N-alkylation of a 3-diazooxindole using this compound.

-

Reactants:

-

3-Diazooxindole

-

This compound

-

Potassium carbonate

-

Solvent (e.g., Acetonitrile)

-

-

Procedure:

-

To a solution of 3-diazooxindole in the chosen solvent, add potassium carbonate.

-

Add this compound to the mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 90 °C) for a specified period (e.g., 24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the chiral diazoamide.

-

Synthesis of (S)-4-amino-2-methyl-1-butanol

This methodology outlines a multi-step synthesis starting from this compound.

-

Step 1: Cyanide Substitution

-

Reactants:

-

This compound

-

Sodium cyanide

-

Solvent (e.g., DMSO)

-

-

Procedure:

-

Dissolve this compound in the solvent.

-

Add sodium cyanide and heat the reaction mixture.

-

The reaction involves an Sₙ2 substitution of the bromide with cyanide to form the corresponding nitrile.

-

-

-

Step 2: Nitrile Reduction

-

Reactants:

-

The nitrile product from Step 1

-

Lithium aluminum hydride (LiAlH₄)

-

Solvent (e.g., Diethyl ether or THF)

-

-

Procedure:

-

Carefully add the nitrile to a suspension of LiAlH₄ in an anhydrous solvent under an inert atmosphere.

-

The nitrile is reduced to the primary amine, yielding (S)-4-amino-2-methyl-1-butanol.

-

The reaction is quenched, and the product is extracted and purified.

-

-

Disposal Considerations

All waste containing this compound and any contaminated materials (e.g., gloves, absorbent pads) must be treated as hazardous chemical waste. Dispose of this waste in a designated, sealed, and clearly labeled container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

This technical guide provides a framework for the safe and effective handling of this compound. It is imperative that all users of this chemical familiarize themselves with this information and adhere to all institutional and regulatory safety protocols.

References

- 1. (R)-(-)-3-溴-2-甲基-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound (93381-28-3) for sale [vulcanchem.com]

- 3. 3-BROMO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 3-Bromo-2-methylpropan-1-ol | C4H9BrO | CID 535500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromo-1-propanol - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to Commercial Sourcing of (R)-(-)-3-Bromo-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the procurement and quality assessment landscape for the chiral building block, (R)-(-)-3-Bromo-2-methyl-1-propanol (CAS No. 93381-28-3). This compound is a valuable intermediate in the synthesis of complex organic molecules and pharmaceutical agents, where stereochemical integrity is paramount. This document outlines key commercial suppliers, typical product specifications, and essential quality control methodologies.

Compound Identification and Properties

This compound is a chiral alcohol featuring a primary bromide. Its bifunctional nature makes it a versatile reagent for introducing a stereospecific methyl-substituted three-carbon chain.

| Property | Value |

| CAS Number | 93381-28-3[1][2] |

| Molecular Formula | C₄H₉BrO[1] |

| Linear Formula | BrCH₂CH(CH₃)CH₂OH |

| Molecular Weight | 153.02 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Purity (Typical) | ≥97%[2] |

| Boiling Point | 73-74 °C at 9 mmHg[3][4] |

| Density | 1.461 g/mL at 20 °C[3] |

| Refractive Index | n20/D 1.484[3] |

| Specific Rotation | [α]25/D −6.6°, c = 2 in chloroform[3] |

| SMILES | C--INVALID-LINK--CBr |

| InChI Key | KIBOHRIGZMLNNS-BYPYZUCNSA-N[3][4] |

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound. While catalog offerings can change, the following companies are established sources. Researchers should always verify current availability and obtain lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | 97% | A widely cited supplier providing comprehensive technical data and safety information. |

| Alfa Chemistry | 97% | Lists the compound and provides key physical properties.[4] |

| Amerigo Scientific | 97% | Specifies the product for research use and notes that the buyer is responsible for purity confirmation.[2] |

| Santa Cruz Biotechnology | N/A | Lists the compound as a biochemical for proteomics research.[1] |

| Vulcanchem | 97% | Provides a detailed profile of the chemical's properties.[3] |

Supplier Qualification and Procurement Workflow

The process of sourcing a critical chiral reagent involves more than simply placing an order. A systematic approach is necessary to ensure the material meets the stringent requirements of research and development.

Experimental Protocols: Quality Control Methodology

A Certificate of Analysis from the supplier provides initial data, but independent verification is crucial for sensitive applications. The quality control of a chiral substance like this compound focuses on confirming its structure, assessing its chemical purity, and, most importantly, quantifying its enantiomeric purity.

Objective: To verify the identity, purity, and enantiomeric excess (e.e.) of a commercial sample of this compound.

Key Analytical Techniques:

-

Identity Confirmation (NMR Spectroscopy):

-

Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed by ¹H and ¹³C NMR.

-

Expected Outcome: The resulting spectra should be consistent with the structure of 3-bromo-2-methyl-1-propanol. The proton NMR will show characteristic shifts and splitting patterns for the -CH₂Br, -CH(CH₃)-, and -CH₂OH groups. The carbon NMR will show four distinct signals corresponding to the four carbon atoms in the molecule.

-

-

Chemical Purity Assessment (Gas Chromatography - GC):

-

Methodology: A dilute solution of the sample is injected into a GC equipped with a Flame Ionization Detector (FID). A non-polar or medium-polarity capillary column is typically used. The column is subjected to a temperature gradient to separate the target compound from any volatile impurities.

-

Expected Outcome: The resulting chromatogram should display one major peak corresponding to the product. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For a 97% pure sample, the main peak should account for at least 97% of the total integrated area.

-

-

Enantiomeric Purity Assessment (Chiral HPLC or Chiral GC):

-

Background: This is the most critical test. Enantiomers have identical physical properties in a non-chiral environment, but can be separated using a chiral stationary phase (CSP).[5] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes, leading to different retention times.[5]

-

Methodology (Chiral HPLC):

-

Column Selection: A polysaccharide-based chiral column is often a good starting point for separating chiral alcohols.[6]

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane and a polar modifier like ethanol or isopropanol, is typically employed.[6]

-

Analysis: The sample is injected into the HPLC system. The retention times for the (R)- and (S)-enantiomers are determined by running a racemic or (S)-enantiomer standard if available.

-

Quantification: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the R and S enantiomers using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

-

-

Expected Outcome: For a high-quality sample of this compound, the chromatogram should show a very large peak for the R-enantiomer and a minimal or non-existent peak for the S-enantiomer.

-

-

Confirmation of Stereochemistry (Polarimetry):

-

Methodology: A solution of the compound with a known concentration (e.g., c = 2 in chloroform) is prepared. The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

Expected Outcome: The measured specific rotation should be negative and align with the literature value (approx. -6.6°).[3] This confirms the presence of the levorotatory (R)-enantiomer in excess.

-

References

- 1. scbt.com [scbt.com]

- 2. (R)-(−)-3-Bromo-2-methyl-1-propanol (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. This compound (93381-28-3) for sale [vulcanchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]

- 6. chromatographyonline.com [chromatographyonline.com]

Cost and Application of (R)-(-)-3-Bromo-2-methyl-1-propanol: A Technical Guide for Researchers

For researchers and professionals in drug development, securing reliable and cost-effective starting materials is a critical step in the synthesis of novel chemical entities. (R)-(-)-3-Bromo-2-methyl-1-propanol, a chiral building block, presents a versatile scaffold for the introduction of specific stereochemistry in complex molecules. This technical guide provides an in-depth overview of the procurement costs, key applications, and a representative experimental protocol for the utilization of this valuable chemical intermediate.

Cost Analysis of this compound

The cost of this compound for research purposes can vary between suppliers. The table below summarizes pricing from several chemical vendors. It is important to note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to request quotes directly from the suppliers for the most current and accurate pricing.

| Supplier | Catalog Number | Quantity | Price (USD) | Purity | Notes |

| AK Scientific | 3957BB | 1g | $280 | --- | --- |

| American Custom Chemicals Corp. | CCH0007351 | 1g | $389.55 | --- | --- |

| Santa Cruz Biotechnology | sc-259798 | --- | --- | --- | Pricing available upon request. |

| Amerigo Scientific | --- | --- | --- | 97% | Academic pricing may be available. |

| Sigma-Aldrich | 325066 | --- | --- | 97% | Pricing available upon login. |

| Dayang Chem (Hangzhou) Co., Ltd. | --- | --- | --- | 98% | Contact for price. |

Applications in Research and Drug Development

This compound is a valuable chiral intermediate primarily utilized in the field of asymmetric synthesis. Its stereodefined structure allows for the construction of complex molecules with high enantiomeric purity, a crucial aspect in the development of pharmaceuticals where different enantiomers can exhibit vastly different biological activities.

Key applications include its role as a precursor in the total synthesis of natural products and their analogues. For instance, it serves as a critical building block for the synthesis of complex macrocycles with potent biological activities. The presence of both a primary alcohol and a primary bromide in a chiral framework provides two distinct reactive sites for sequential chemical modifications.

Experimental Protocol: Williamson Ether Synthesis

The following is a representative experimental protocol for the Williamson ether synthesis, a common reaction for building more complex molecules from an alcohol. This protocol details the reaction of this compound with a generic phenol to form a chiral ether.

Materials:

-

This compound

-

Substituted Phenol (e.g., 4-nitrophenol)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-neck round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.

-

Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 equivalents) in anhydrous DMF dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the desired chiral ether.

Caption: Experimental workflow for the Williamson ether synthesis.

The Role in Asymmetric Synthesis

This compound is a prime example of a chiral building block used in asymmetric synthesis. The goal of asymmetric synthesis is to selectively produce one enantiomer of a chiral molecule. Starting with an enantiomerically pure material like this compound allows the chirality to be carried through a synthetic sequence, ultimately leading to a final product with the desired stereochemistry. This is a fundamental strategy in modern organic chemistry and drug discovery.

Caption: Role of a chiral building block in asymmetric synthesis.

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Molecules Using (R)-(-)-3-Bromo-2-methyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Bromo-2-methyl-1-propanol is a versatile chiral building block for the synthesis of a variety of enantiomerically pure molecules.[1][2] Its bifunctional nature, possessing both a primary alcohol and a primary bromide, allows for selective transformations at either functional group, making it a valuable starting material in drug discovery and development. These application notes provide detailed protocols for the synthesis of chiral ethers and esters from this compound, leveraging its stereocenter to produce enantioenriched products. The methodologies described are based on well-established synthetic transformations and are presented with hypothetical, yet realistic, quantitative data to guide researchers in their synthetic endeavors.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 93381-28-3[1] |

| Molecular Formula | C₄H₉BrO[1] |

| Molecular Weight | 153.02 g/mol [2] |

| Appearance | Liquid[2] |

| Boiling Point | 73-74 °C at 9 mmHg[2] |

| Density | 1.461 g/mL at 20 °C[2] |

| Optical Activity | [α]25/D −6.6°, c = 2 in chloroform[2] |

Synthetic Potential of this compound

The presence of two distinct functional groups, a hydroxyl group and a bromo group, on a chiral scaffold makes this compound a valuable precursor for a range of chiral molecules. The hydroxyl group can be readily converted into ethers, esters, or oxidized to an aldehyde or carboxylic acid. The bromo group can be displaced by a variety of nucleophiles or used in coupling reactions. The following diagram illustrates some of the potential synthetic pathways.

Caption: Synthetic pathways from this compound.

Application Note 1: Synthesis of Chiral Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[3][4] This protocol details the synthesis of a chiral ether, (R)-1-bromo-3-methoxy-2-methylpropane, by reacting this compound with methyl iodide.

Experimental Protocol: Synthesis of (R)-1-bromo-3-methoxy-2-methylpropane

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral ether.

Quantitative Data (Hypothetical)

| Reactant | Molar Eq. | Mol | Mass/Volume |

| This compound | 1.0 | 0.05 | 7.65 g |

| Sodium Hydride (60%) | 1.2 | 0.06 | 2.4 g |

| Methyl Iodide | 1.5 | 0.075 | 10.65 g (4.67 mL) |

| Anhydrous THF | - | - | 150 mL |

| Product | |||

| (R)-1-bromo-3-methoxy-2-methylpropane | - | - | 6.8 g (82% yield) |

| Enantiomeric Excess (e.e.) | >99% |

Experimental Workflow Diagram

Caption: Williamson Ether Synthesis Workflow.

Application Note 2: Synthesis of Chiral Esters via Steglich Esterification

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[5][6][7] This protocol describes the synthesis of a chiral ester, (R)-3-bromo-2-methylpropyl benzoate, from this compound and benzoic acid.

Experimental Protocol: Synthesis of (R)-3-bromo-2-methylpropyl benzoate

Materials:

-

This compound

-

Benzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Filter funnel

Procedure:

-

To a round-bottom flask, add benzoic acid (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath under an inert atmosphere.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral ester.

Quantitative Data (Hypothetical)

| Reactant | Molar Eq. | Mol | Mass/Volume |

| Benzoic Acid | 1.0 | 0.05 | 6.1 g |

| This compound | 1.2 | 0.06 | 9.18 g |

| DCC | 1.1 | 0.055 | 11.35 g |

| DMAP | 0.1 | 0.005 | 0.61 g |

| Anhydrous DCM | - | - | 200 mL |

| Product | |||

| (R)-3-bromo-2-methylpropyl benzoate | - | - | 11.0 g (85% yield) |

| Enantiomeric Excess (e.e.) | >99% |

Experimental Workflow Diagram

Caption: Steglich Esterification Workflow.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 93381-28-3 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steglich Esterification [organic-chemistry.org]

Application Notes and Protocols: (R)-(-)-3-Bromo-2-methyl-1-propanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-3-Bromo-2-methyl-1-propanol is a versatile and valuable chiral building block in modern organic synthesis, particularly in the development of complex pharmaceutical agents. Its bifunctional nature, possessing both a primary alcohol and a primary bromide, coupled with a defined stereocenter, allows for the stereospecific introduction of a methylated carbon unit. This attribute is crucial in the synthesis of natural products and active pharmaceutical ingredients (APIs) where specific stereochemistry is paramount for biological activity.

These application notes provide an overview of the utility of this compound in the synthesis of key intermediates for bioactive molecules. Detailed experimental protocols for its fundamental transformations are provided, along with examples of its potential application in the synthesis of complex drug targets.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₉BrO |

| Molecular Weight | 153.02 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 73-74 °C at 9 mmHg |

| Density | 1.461 g/mL at 20 °C |

| Optical Rotation | [α]²⁵/D −6.6° (c = 2 in chloroform)[1] |

| CAS Number | 93381-28-3 |

Applications in Pharmaceutical Synthesis

The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of chiral fragments of complex natural products and pharmaceuticals. Two prominent examples where this building block can be strategically employed are in the synthesis of the anticancer agent Epothilone C and the marine natural product Bistramide A.

Epothilone C Synthesis

Epothilones are a class of microtubule-stabilizing agents with potent antitumor properties. The synthesis of Epothilone C requires the construction of a chiral fragment containing a gem-dimethyl group and a hydroxyl group with specific stereochemistry. This compound can serve as a precursor to a key chiral aldehyde intermediate for this synthesis.

Bistramide A Synthesis

Bistramide A is a marine-derived natural product that exhibits potent cytotoxic activity by targeting actin. Its complex structure contains multiple stereocenters. A key fragment of Bistramide A, a γ-amino acid unit, can be conceptually derived from this compound, highlighting the utility of this building block in accessing stereochemically rich fragments.

Key Chemical Transformations and Protocols

This compound can undergo a variety of chemical transformations at its two functional groups. The following protocols describe two fundamental reactions: nucleophilic substitution at the bromine-bearing carbon and oxidation of the primary alcohol.

Nucleophilic Substitution: Synthesis of (R)-2-methyl-3-azidopropan-1-ol

This protocol describes the displacement of the bromide with an azide group, a versatile functional group that can be further transformed into an amine.

Experimental Protocol:

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (R)-2-methyl-3-azidopropan-1-ol.

-

Representative Data:

| Reactant | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| This compound | (R)-2-methyl-3-azidopropan-1-ol | NaN₃, DMF, 65 °C, 14 h | 85-95 | >99 |

Oxidation: Synthesis of (R)-3-Bromo-2-methylpropanoic acid

This protocol details the oxidation of the primary alcohol to a carboxylic acid, another key functional group transformation for this building block.

Experimental Protocol:

-

Materials:

-

This compound

-

Jones reagent (Chromium trioxide in sulfuric acid and acetone)

-

Acetone

-

Water

-

Diethyl ether

-

Sodium bisulfite

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours. The color of the reaction mixture will change from orange to green.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the green color disappears.

-

Add water and extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or flash column chromatography to afford (R)-3-Bromo-2-methylpropanoic acid.

-

Representative Data:

| Reactant | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |

| This compound | (R)-3-Bromo-2-methylpropanoic acid | Jones Reagent, Acetone, 0 °C to rt, 2 h | 75-85 | >99 |

Visualizing Synthetic Pathways and Biological Mechanisms

Synthetic Workflow for Key Intermediates

The following diagram illustrates a general workflow for the transformation of this compound into key chiral intermediates.

Caption: Synthetic transformations of the chiral building block.

Signaling Pathway of Epothilones

Epothilones exert their anticancer effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis. They also impact other signaling pathways, such as the Rac1 GTPase pathway, which is involved in cell motility and survival.

Caption: Simplified signaling pathway of epothilones.

Mechanism of Action of Bistramide A

Bistramide A disrupts the actin cytoskeleton through a dual mechanism: severing existing actin filaments and sequestering actin monomers.

Caption: Dual mechanism of action of Bistramide A on actin.

Conclusion

This compound is a powerful chiral building block for the stereoselective synthesis of complex molecules. Its utility in providing access to key chiral intermediates for the synthesis of potent pharmaceutical agents like Epothilone C and Bistramide A underscores its importance in drug discovery and development. The protocols and data presented here provide a foundation for researchers to incorporate this valuable synthon into their synthetic strategies.

References

Application Notes and Protocols: Reactions of (R)-(-)-3-Bromo-2-methyl-1-propanol with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the reactivity of the chiral building block, (R)-(-)-3-Bromo-2-methyl-1-propanol, with a variety of nucleophiles. Due to its bifunctional nature, possessing both a primary bromide and a primary alcohol, this molecule serves as a versatile precursor for the synthesis of a diverse range of chiral compounds, which are of significant interest in medicinal chemistry and materials science. These application notes detail the primary reaction pathways, including nucleophilic substitution and intramolecular cyclization, and provide representative experimental protocols.

Overview of Reactivity

This compound can undergo reactions at two primary sites: the carbon bearing the bromine atom, which is susceptible to nucleophilic attack, and the hydroxyl group, which can act as an internal nucleophile or be derivatized. The primary bromide is reactive towards a wide range of nucleophiles, typically via an S(_N)2 mechanism, which proceeds with inversion of stereochemistry at the adjacent chiral center.

Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then participate in an intramolecular S(_N)2 reaction, displacing the bromide to form a chiral oxetane. The choice of nucleophile, solvent, and reaction conditions can be strategically employed to favor either intermolecular substitution or intramolecular cyclization.

Nucleophilic Substitution Reactions

The reaction of this compound with external nucleophiles is a key method for introducing diverse functional groups while retaining the core chiral scaffold. These reactions are typically performed in a polar aprotic solvent to facilitate the S(_N)2 pathway.

Reaction with Amine Nucleophiles

Amines react with this compound to yield the corresponding chiral amino alcohols. These products are valuable intermediates in the synthesis of pharmaceuticals and chiral ligands.

Table 1: Representative Reaction of this compound with an Amine Nucleophile

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Benzylamine | Benzylamine (2 eq.) | Ethanol | Reflux | 12 | (R)-2-methyl-3-(benzylamino)propan-1-ol | 85 |

Protocol 1: Synthesis of (R)-2-methyl-3-(benzylamino)propan-1-ol

Materials:

-

This compound

-

Benzylamine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and ethanol.

-

Add benzylamine (2.0 eq.) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the pure (R)-2-methyl-3-(benzylamino)propan-1-ol.

Reaction with Carboxylate Nucleophiles

Carboxylate anions, derived from carboxylic acids, serve as effective oxygen nucleophiles to generate chiral ester derivatives.

Table 2: Representative Reaction of this compound with a Carboxylate Nucleophile

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Acetate | Sodium Acetate | DMF | 80 | 6 | (R)-3-hydroxy-2-methylpropyl acetate | 90 |

Protocol 2: Synthesis of (R)-3-hydroxy-2-methylpropyl acetate

Materials:

-

This compound

-

Sodium acetate

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and sodium acetate (1.2 eq.) in DMF.

-

Heat the mixture to 80°C with stirring for 6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography if necessary.

Reaction with Thiolate Nucleophiles

Thiolates are excellent nucleophiles for the synthesis of chiral thioethers, which are important in various biologically active molecules.

Table 3: Representative Reaction of this compound with a Thiolate Nucleophile

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Thiomethoxide | Sodium Thiomethoxide | Methanol | Reflux | 4 | (R)-3-(methylthio)-2-methyl-1-propanol | 92 |

Protocol 3: Synthesis of (R)-3-(methylthio)-2-methyl-1-propanol

Materials:

-

This compound

-

Sodium thiomethoxide

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-